molecular formula C18H17N3O3S B3016922 (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone CAS No. 851802-12-5

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Cat. No.: B3016922
CAS No.: 851802-12-5
M. Wt: 355.41
InChI Key: SCFXCQRVEFORJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((4-Nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a sulfur-containing heterocyclic compound based on a 4,5-dihydroimidazole core, substituted at position 2 with a 4-nitrobenzylthio group and at position 1 with an o-tolyl methanone moiety . This structure confers unique properties, as the 4-nitrobenzylthio group introduces strong electron-withdrawing characteristics, while the o-tolyl (2-methylphenyl) group contributes steric bulk and hydrophobicity . The primary research value of this compound is attributed to its role as a potent inhibitor of cysteine protease enzymes, including cathepsin B, cathepsin K, and cathepsin L . These enzymes are implicated in a variety of pathological processes, such as cancer progression, viral infections, and inflammatory responses, making this compound a valuable candidate for therapeutic applications in oncology and infectious disease research . The mechanism of action for nitro-aromatic compounds often involves reductive activation by bacterial enzymes such as NADPH nitroreductases (RdxA, FrxA) or essential metabolic enzymes like pyruvate oxidoreductase (POR) . This reductive activation is a key feature that can be exploited to target specific microbial pathogens . Research into related nitroimidazole derivatives highlights a ongoing interest in such structures for overcoming antimicrobial resistance, particularly against metronidazole-resistant strains of Helicobacter pylori . The compound is presented as a yellow crystalline powder with a molecular weight of 355.4 g/mol and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . Please note: This product is intended for research purposes only in controlled laboratory settings. It is not categorized as a medicine or drug, and it is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction of this product into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

(2-methylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-4-2-3-5-16(13)17(22)20-11-10-19-18(20)25-12-14-6-8-15(9-7-14)21(23)24/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFXCQRVEFORJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a sulfur-containing heterocyclic compound belonging to the imidazole family. Its unique structure and properties have garnered attention for its potential biological activities, particularly as an inhibitor of cysteine protease enzymes. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

  • Molecular Formula: C19H18N4O5S2
  • Molecular Weight: 414.50 g/mol
  • Appearance: Yellow crystalline powder
  • Melting Point: 200-215°C
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)

The primary biological activity of this compound is attributed to its role as a potent inhibitor of cysteine proteases, including:

  • Cathepsin B
  • Cathepsin K
  • Cathepsin L

These enzymes are implicated in various pathological processes, such as cancer progression, viral infections, and inflammatory responses. The compound's ability to selectively inhibit these proteases makes it a valuable candidate for therapeutic applications in oncology and infectious diseases.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant anti-tumor, anti-inflammatory, and anti-viral properties. Below is a summary of its biological activities based on various studies:

Biological Activity Description References
Anti-tumorInhibits tumor cell proliferation in vitro and in vivo models
Anti-inflammatoryReduces markers of inflammation in preclinical models
Anti-viralExhibits inhibitory effects against viral replication

Study 1: Cysteine Protease Inhibition

In a study investigating the inhibition of cysteine proteases, this compound showed high specificity towards cathepsin B, with an IC50 value indicating potent inhibition. This specificity suggests potential applications in targeted cancer therapies where cathepsin B is overexpressed.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. It was found to significantly reduce levels of pro-inflammatory cytokines in cellular models treated with lipopolysaccharides (LPS). The results indicated that the compound could modulate inflammatory responses effectively.

Study 3: Antiviral Activity

Research into the antiviral activity revealed that this compound inhibited viral replication in vitro. The mechanism was linked to the inhibition of viral proteases essential for viral maturation and replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

Key structural analogs differ in substituents on the imidazole ring and the methanone group. These variations influence electronic properties, solubility, and biological activity:

Table 1: Substituent Comparison
Compound Name Imidazole Substituent (Position 2) Methanone Group Key Features
Target Compound 4-Nitrobenzylthio o-Tolyl Strong electron-withdrawing (NO₂), hydrophobic (o-tolyl)
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 3-Trifluoromethylbenzylthio 4-Nitrophenyl Enhanced lipophilicity (CF₃), nitro on methanone (distinct electronic effects)
Morpholine-linked analogs (e.g., 2a–g in ) Tris(4-methoxyphenyl) Morpholine Electron-donating (OCH₃), improved solubility (morpholine)
HDAC Inhibitor () 4-Phenyl-4,5-dihydroimidazol-2-ylthio Benzamide-aminophenyl Chiral oxazoline capping, targeting histone deacetylases

Electronic and Steric Effects

  • Steric Considerations : The o-tolyl group introduces steric hindrance, which may reduce off-target interactions compared to the planar 4-nitrophenyl group in ’s analog .
  • Solubility : Morpholine-containing analogs () exhibit higher solubility due to the polar tertiary amine, whereas the target compound’s nitro and o-tolyl groups may limit aqueous solubility .

Q & A

Q. What methodological improvements are needed to enhance the reproducibility of pharmacological data for nitro-containing imidazole derivatives?

  • Methodological Answer : Standardize assay conditions: (1) control nitroreductase activity in cell lysates, (2) use anaerobic chambers to prevent nitro group reduction artifacts, and (3) validate findings across ≥3 cell lines (e.g., HEK293, HepG2, MCF-7). Inter-laboratory validation via platforms like EQAPOL ensures robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.